Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of azabicyclo compounds and has a unique structure that makes it an interesting target for drug development.
Mechanism of Action
The mechanism of action of tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. By inhibiting acetylcholinesterase, tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate has been shown to have significant biochemical and physiological effects. It has been found to improve cognitive function in animal models of Alzheimer's disease and has been shown to have potential as a treatment for other neurodegenerative disorders. It has also been found to have anti-inflammatory and antioxidant properties, which could make it a potential candidate for the treatment of other diseases such as cancer and cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate in lab experiments is its ability to inhibit acetylcholinesterase, which makes it a valuable tool for studying the role of acetylcholine in the brain. However, one of the limitations of using this compound is its potential toxicity, which could limit its use in certain experiments.
Future Directions
There are several future directions for research on tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate. One area of research could focus on developing more potent and selective inhibitors of acetylcholinesterase based on the structure of this compound. Another area of research could focus on exploring the potential therapeutic applications of this compound for other diseases such as cancer and cardiovascular disease. Finally, future research could focus on developing new synthetic methods for the production of this compound that are more efficient and cost-effective.
Synthesis Methods
The synthesis of tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate can be achieved through a multistep process. The first step involves the reaction of tert-butyl 3-oxobutanoate with piperidine to form tert-butyl 1-piperidin-3-ylbutylcarbamate. This intermediate is then reacted with 1,3-dibromopropane to form tert-butyl 1-(piperidin-3-yl)-2-bromobutane. The final step involves the reaction of tert-butyl 1-(piperidin-3-yl)-2-bromobutane with sodium azide to form tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate.
Scientific Research Applications
Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to have significant activity as an inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This makes it a potential candidate for the treatment of Alzheimer's disease, a neurodegenerative disorder that is characterized by a loss of cholinergic neurons in the brain.
properties
IUPAC Name |
tert-butyl 1-piperidin-3-yl-2-azabicyclo[3.2.0]heptane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-15(2,3)20-14(19)18-10-7-12-6-8-16(12,18)13-5-4-9-17-11-13/h12-13,17H,4-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKRHIQQCLWWJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1(CC2)C3CCCNC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.